molecular formula C18H20N2O2S B2812052 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide CAS No. 2034311-95-8

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide

Cat. No.: B2812052
CAS No.: 2034311-95-8
M. Wt: 328.43
InChI Key: OQLPZYKOCRLFMF-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an indole core, a thiophene ring, and a hydroxy-pentyl side chain, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole-2-carboxylic acid, which is then coupled with the appropriate amine derivative to form the carboxamide. The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxamide group results in an amine.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The indole core can engage in π-π stacking interactions, while the thiophene ring and hydroxy-pentyl side chain contribute to binding specificity and affinity. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide
  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1H-indole-2-carboxamide is unique due to its combination of an indole core and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-10-8-13(17-6-3-11-23-17)7-9-19-18(22)16-12-14-4-1-2-5-15(14)20-16/h1-6,11-13,20-21H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLPZYKOCRLFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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